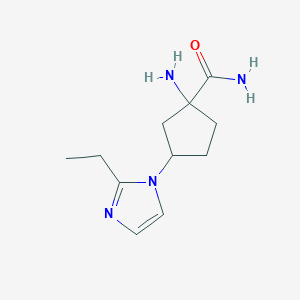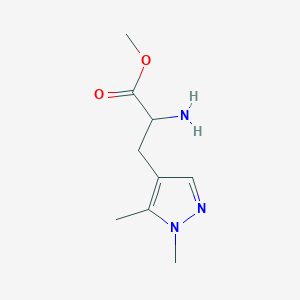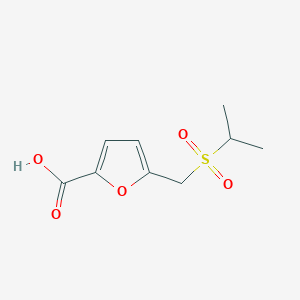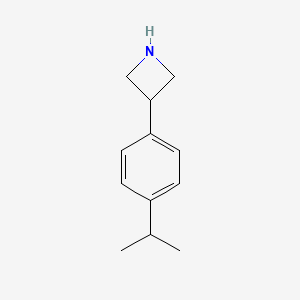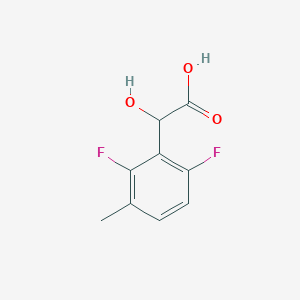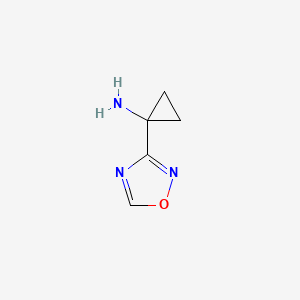
2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 3-tert-butyl-2-methyl-1,3-diketone.
Amination: The resulting pyrazole is then subjected to amination to introduce the amino group at the 2-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Ethanone Formation: The final step involves the introduction of the ethanone group at the 1-position. This can be done through acylation reactions using acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized products may include ketones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Substitution: Substituted products may include various alkylated, acylated, or sulfonylated derivatives.
Scientific Research Applications
2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or antimicrobial activities.
Industry: The compound may find use in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone would depend on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(5-methylpyrazol-3-yl)ethanone: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
2-Amino-1-(5-tert-butylpyrazol-3-yl)ethanone: Lacks the methyl group, which may influence its chemical properties and applications.
2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)propanone:
Uniqueness
The presence of both tert-butyl and methyl groups in 2-Amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone makes it unique compared to other similar compounds. These substituents can influence the compound’s steric and electronic properties, potentially enhancing its reactivity and specificity in various applications.
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-amino-1-(5-tert-butyl-2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C10H17N3O/c1-10(2,3)9-5-7(8(14)6-11)13(4)12-9/h5H,6,11H2,1-4H3 |
InChI Key |
CQYVQCPSMNNORZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13534442.png)
aminehydrochloride](/img/structure/B13534448.png)
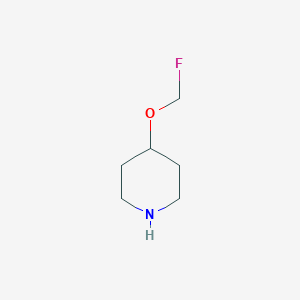
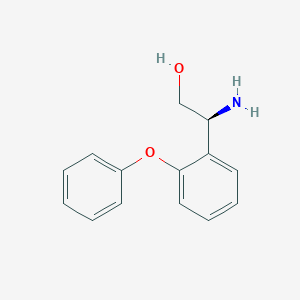
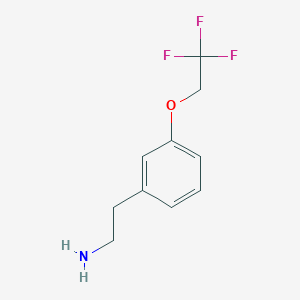
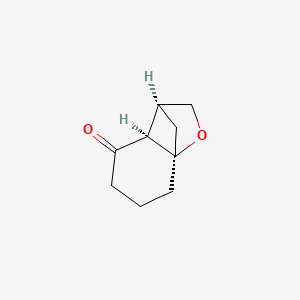
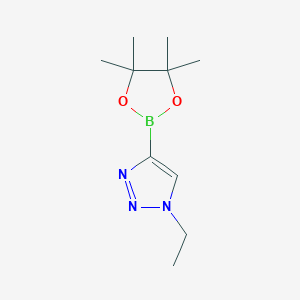
![methyl1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine-2-carboxylatehydrochloride](/img/structure/B13534490.png)
